molecular formula C19H17NO2 B5857653 N-(2-methoxybenzyl)-1-naphthamide

N-(2-methoxybenzyl)-1-naphthamide

Cat. No.: B5857653
M. Wt: 291.3 g/mol
InChI Key: QUUDIPIXSHNDEL-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-naphthamide is a chemical compound of interest in synthetic and medicinal chemistry research. Naphthamide derivatives are recognized as common structural frameworks in various biologically active natural products and pharmaceuticals, demonstrating a wide spectrum of pharmacological activities . This core structure is frequently investigated for its potential in developing new therapeutic agents, with naphthamide derivatives showing promise in areas such as antimicrobial and anticancer research . The naphthalene moiety provides a planar structure that is often key to biological activity, and the inclusion of the (2-methoxybenzyl) group is a modification that can significantly influence a compound's binding affinity and physicochemical properties, a principle observed in other research chemical series . As a building block, this compound enables researchers to explore structure-activity relationships and develop novel molecules for scientific investigation. All studies must be conducted in compliance with applicable laws and regulations. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-22-18-12-5-3-8-15(18)13-20-19(21)17-11-6-9-14-7-2-4-10-16(14)17/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUDIPIXSHNDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What are the optimal synthetic routes for N-(2-methoxybenzyl)-1-naphthamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 1-naphthoyl chloride with 2-methoxybenzylamine. A method adapted from analogous compounds (e.g., N-(2-methoxybenzyl)-acetamide) uses ethanol as a solvent under reflux (6–8 hours) with inert gas protection (argon/nitrogen) to prevent moisture interference. Yields are optimized by controlling stoichiometry (1:1 molar ratio of amine to acyl chloride) and using bases like diisopropylethylamine to neutralize HCl byproducts. Post-synthesis purification via recrystallization (ethanol) or column chromatography ensures >95% purity .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies aromatic protons (δ 7.2–8.5 ppm for naphthalene) and the methoxy group (δ ~3.8 ppm).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays).
  • Mass Spectrometry (MS): ESI-MS confirms molecular weight (theoretical: 331.4 g/mol) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

Discrepancies often arise from structural variations (e.g., halogen substitution) or assay conditions. For example:

  • Substituent Effects: N-(3,5-Dichlorophenyl)-1-naphthamide shows MC5R modulation (IC50 = 0.8 µM), while non-halogenated analogs lack potency. Cross-validate using standardized assays (e.g., competitive binding with radiolabeled ligands) .
  • Assay Variability: Use orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) to confirm target engagement. Statistical meta-analysis of published IC50/EC50 values can identify outliers .

Advanced: What computational strategies are effective for predicting the binding mode of this compound to biological targets?

  • Molecular Docking: AutoDock Vina or Schrödinger Glide models interactions with targets like GPCRs (e.g., MC5R). The methoxy group forms hydrogen bonds with Ser/Thr residues, while the naphthamide engages in π-π stacking (e.g., with Phe/Tyr) .
  • MD Simulations: GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories. Clustering analysis identifies dominant binding poses .

Advanced: How do structural modifications (SAR) influence the pharmacokinetic profile of this compound derivatives?

  • Lipophilicity: LogP increases with halogenation (e.g., Cl/F substitution), enhancing membrane permeability but reducing aqueous solubility. Balance via polar groups (e.g., –OH, –COOH) .
  • Metabolic Stability: Introduce electron-withdrawing groups (e.g., –CF3) on the benzyl ring to reduce CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes) quantify half-life improvements .

Basic: What are the recommended storage and handling protocols for this compound?

  • Storage: –20°C under argon in amber vials to prevent photodegradation.
  • Solubility: DMSO (50 mM stock) for biological assays; avoid aqueous buffers with pH > 8 to prevent hydrolysis of the amide bond .

Advanced: How can researchers design robust dose-response experiments to evaluate enzyme inhibition by this compound derivatives?

  • Enzyme Selection: Use recombinant human enzymes (e.g., acetylcholinesterase for neuropharmacology studies) with fluorogenic substrates (e.g., ATCh for Ellman’s assay).
  • Dose Range: 10 nM–100 µM in triplicate, with controls (e.g., donepezil for AChE). Fit data to Hill curves (GraphPad Prism) to calculate IC50 and cooperativity coefficients .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound production?

  • Catalysis: Replace stoichiometric bases (e.g., Et3N) with polymer-supported bases for easier separation.
  • Continuous Flow: Microreactors with residence time <1 hour improve yield (85%→92%) and reduce side products (e.g., dimerization) .

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